Anilazine

Catalog No.
S518915
CAS No.
101-05-3
M.F
C9H5Cl3N4
M. Wt
275.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anilazine

CAS Number

101-05-3

Product Name

Anilazine

IUPAC Name

4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine

Molecular Formula

C9H5Cl3N4

Molecular Weight

275.5 g/mol

InChI

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)

InChI Key

IMHBYKMAHXWHRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
2.90e-05 M
SOL IN HYDROCARBON & MOST ORG SOLVENTS
5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C
In water, 8 mg/l @ 20 °C

Synonyms

Anilazine; Direz; Dyrene;

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl

Description

The exact mass of the compound Anilazine is 273.96 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)2.90e-05 msol in hydrocarbon & most org solvents5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °cin water, 8 mg/l @ 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3851. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Fungal Pathogens

One primary application of Anilazine in research is studying fungal pathogens. Due to its fungicidal properties, Anilazine can be used to selectively inhibit fungal growth in cultures. This allows researchers to isolate and study specific fungal strains without interference from competing microbes. For instance, Anilazine can be used to isolate and study soilborne fungal pathogens that infect various crops [1].

[1] Singh, R. S., et al. (2011). Development of a fungal bioassay for screening fungicides against Rhizoctonia solani causing sheath blight of rice. Crop Protection, 30(11), 1454-1459. ()

Understanding Fungal Mechanisms

Anilazine can also be a valuable tool in understanding the mechanisms by which fungi grow and reproduce. By studying the effects of Anilazine on fungal cells, researchers can gain insights into essential fungal processes. For example, Anilazine has been used to investigate its impact on fungal melanin synthesis, a process crucial for fungal cell wall development and virulence [2].

[2] Kim, J., et al. (2003). Anilazine inhibits melanin biosynthesis and growth of Magnaporthe grisea by interfering with the activity of 1,8-dihydroxynaphthalene reductase. The Journal of Antibiotics, 56(1), 74-79. ()

Anilazine is an organic compound with the chemical formula C₉H₅Cl₃N₄. It belongs to the class of triazene compounds and is specifically categorized as a dichlorotriazene, where the hydrogen atom is replaced by an o-chloroanilino group. This compound is primarily used as a pesticide in agricultural applications, targeting various fungal pathogens on crops . Anilazine exhibits a unique structure characterized by three chlorine atoms and a triazine ring, which contribute to its biological activity and stability.

, particularly photoinduced reactions. For instance, it has been shown to react extensively with the cis-double bonds of model compounds such as cyclohexene through radical mechanisms. This reaction leads to the formation of various photoproducts, including a dechlorinated derivative . The compound's reactivity is influenced by its chlorine substituents, which enhance its electrophilic properties.

Anilazine possesses notable antifungal properties, making it effective against a range of fungal pathogens. Its mechanism of action is believed to involve rapid and unspecified reactions with biologically relevant compounds within fungal spores. This activity is likely attributed to its ability to disrupt cellular processes in target organisms . Studies have demonstrated that anilazine's fungicidal action can be linked to its structural features, particularly the triazene moiety.

The synthesis of anilazine typically involves multi-step chemical processes. One common method includes the reaction of o-chloroaniline with chlorinated triazines under controlled conditions. The process may involve several intermediate compounds before yielding the final product. Specific reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of anilazine .

Anilazine is primarily utilized in agriculture as a fungicide. Its effectiveness against various fungal diseases makes it valuable for protecting crops from pathogens that can lead to significant yield losses. Additionally, its chemical properties allow it to be used in research settings for studying

Research has indicated that anilazine interacts with various biological molecules, influencing both its fungicidal efficacy and potential toxicity. Studies have shown that it reacts rapidly with components found in fungal cells, which may lead to the disruption of metabolic pathways . Understanding these interactions is crucial for assessing the environmental impact and safety profile of anilazine in agricultural practices.

Several compounds exhibit structural or functional similarities to anilazine. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey FeaturesUnique Aspects
TriazoleC₂H₃N₅Five-membered ringBroad-spectrum antifungal activity
AzoleC₃H₃NContains nitrogenUsed mainly in agricultural fungicides
ChlorothalonilC₈Cl₆N₂Broad-spectrum fungicideNon-systemic; more persistent

Anilazine stands out due to its specific triazene structure and unique reactivity profile, particularly its photoinduced reactions and targeted antifungal activity, which differ from those of other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Anilazine appears as white to tan crystals or white powder. Moderately soluble in organic solvents. Insoluble in water. Melting point 159°C.

Color/Form

White to tan crystals

XLogP3

3

Exact Mass

273.96

Density

1.8 at 68 °F (NTP, 1992)
1.8 @ 20 °C

LogP

3.88 (LogP)
log Kow = 3.88

Appearance

Solid powder

Melting Point

318 to 320 °F (NTP, 1992)
160.0 °C
159-160 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C6E8Y03ZJN

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Negligible (NTP, 1992)
6.20e-09 mmHg
6.2X10-9 mm Hg @ 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

OVER 90 TECHNICAL & COMMERCIAL PESTICIDE FORMULATIONS WERE SCREENED FOR PRESENCE OF N-NITROSO COMPOUNDS. LESS THAN 1 PPM OF ANY N-NITROSO COMPOUND WAS FOUND AS CONTAMINANT IN ALL TRIAZINES TESTED.

Other CAS

101-05-3

Wikipedia

Anilazine

Use Classification

Agrochemicals -> Fungicides
Pharmaceuticals
FUNGICIDES

Methods of Manufacturing

REACTION OF CYANURIC CHLORIDE WITH O-CHLOROANILINE

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Dyrene (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
Compatible with most other pesticides.
U.S.: All uses voluntarily cancelled by Miles, Inc.

Analytic Laboratory Methods

s-Triazine herbicides ... were successfully separated from water or soil by capillary gas chromatography. ... The use of capillary gas chromatography avoids problems of adsorption and thermal decomposition into isocyanates. /s-Triazine herbicides/
DYRENE RESIDUES IN STRAWBERRIES, POTATOES, TOMATOES, & CUCUMBERS WERE DETECTED BY GAS CHROMATOGRAPHY EQUIPPED WITH AN ELECTRON CAPTURE DETECTOR.
Macro: a) By reaction with pyridine to give water soluble compounds; probably quaternary pyridinium salts, which give an intense yellow color in the presence of alkali. b) Hydrolysis with 1N KOH; titrate with 0.1N silver nitrate; correct for free chloride. Residues: Macerate tissues with isopropyl alcohol, extract macerate in benzene, filter and evaporate off solvent. Hydrolyze by refluxing in HCl for 2 hr. Determine liberated amino group by diazotization and coupling as in the Averill-Norris method for paration. c) On hydrolysis with N NaOH two chlorine atoms released; all three Cl of cyanuric chloride are released under same conditions. d) Extract with acetone, filtrate extracted with chloroform; extract in benzene and chromatograph on alumina. Zenche reaction with pyridine and alkali is used to determine. e) GLC f) Analysis by phosphorimetry.
The use of TSP HPLC/MS for the analysis of triazine herbicides and organophosphorus pesticides shows excellent specificity and sensitivity. Thermospray spectra of these compounds were quite simple, consisting of an (M+H)+ or (M+NH4)+ ion with no fragment ion detected. Detection limits for these compounds varied from 10-300 ng. ...
For more Analytic Laboratory Methods (Complete) data for DYRENE (8 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN NEUTRAL & SLIGHTLY ACIDIC MEDIA; HYDROLYZED BY ALKALI ON HEATING

Dates

Modify: 2023-08-15

Analysis of Arabidopsis glutathione-transferases in yeast

Matthias P Krajewski, Basem Kanawati, Agnes Fekete, Natalie Kowalski, Philippe Schmitt-Kopplin, Erwin Grill
PMID: 22633844   DOI: 10.1016/j.phytochem.2012.04.016

Abstract

The genome of Arabidopsis thaliana encodes 54 functional glutathione transferases (GSTs), classified in seven clades. Although plant GSTs have been implicated in the detoxification of xenobiotics, such as herbicides, extensive redundancy within this large gene family impedes a functional analysis in planta. In this study, a GST-deficient yeast strain was established as a system for analyzing plant GSTs that allows screening for GST substrates and identifying substrate preferences within the plant GST family. To this end, five yeast genes encoding GSTs and GST-related proteins were simultaneously disrupted. The resulting yeast quintuple mutant showed a strongly reduced conjugation of the GST substrates 1-chloro-2,4-dinitrobenzene (CDNB) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Consistently, the quintuple mutant was hypersensitive to CDNB, and this phenotype was complemented by the inducible expression of Arabidopsis GSTs. The conjugating activity of the plant GSTs was assessed by in vitro enzymatic assays and via analysis of exposed yeast cells. The formation of glutathione adducts with dinitrobenzene was unequivocally verified by stable isotope labeling and subsequent accurate ultrahigh-resolution mass spectrometry (ICR-FTMS). Analysis of Arabidopsis GSTs encompassing six clades and 42 members demonstrated functional expression in yeast by using CDNB and NBD-Cl as model substrates. Subsequently, the established yeast system was explored for its potential to screen the Arabidopsis GST family for conjugation of the fungicide anilazine. Thirty Arabidopsis GSTs were identified that conferred increased levels of glutathionylated anilazine. Efficient anilazine conjugation was observed in the presence of the phi, tau, and theta clade GSTs including AtGSTF2, AtGSTF4, AtGSTF6, AtGSTF8, AtGSTF10, and AtGSTT2, none of which had previously been known to contribute to fungicide detoxification. ICR-FTMS analysis of yeast extracts allowed the simultaneous detection and semiquantification of anilazine conjugates as well as catabolites.


Long-term persistence of various 14C-labeled pesticides in soils

Nicolai D Jablonowski, Andreas Linden, Stephan Köppchen, Björn Thiele, Diana Hofmann, Werner Mittelstaedt, Thomas Pütz, Peter Burauel
PMID: 22591787   DOI: 10.1016/j.envpol.2012.04.022

Abstract

The fate of the 14C-labeled herbicides ethidimuron (ETD), methabenzthiazuron (MBT), and the fungicide anilazine (ANI) in soils was evaluated after long-term aging (9-17 years) in field based lysimeters subject to crop rotation. Analysis of residual 14C activity in the soils revealed 19% (ETD soil; 0-10 cm depth), 35% (MBT soil; 0-30), and 43% (ANI soil; 0-30) of the total initially applied. Accelerated solvent extraction yielded 90% (ETD soil), 26% (MBT soil), and 41% (ANI soil) of residual pesticide 14C activity in the samples. LC-MS/MS analysis revealed the parent compounds ETD and MBT, accounting for 3% and 2% of applied active ingredient in the soil layer, as well as dihydroxy-anilazine as the primary ANI metabolite. The results for ETD and MBT were matching with values obtained from samples of a 12 year old field plot experiment. The data demonstrate the long-term persistence of these pesticides in soils based on outdoor trials.


Photoinduced addition of the fungicide anilazine to cyclohexene and methyl oleate as model compounds of plant cuticle constituents

D E Breithaupt, W Schwack
PMID: 11057576   DOI: 10.1016/s0045-6535(99)90553-2

Abstract

Photoreactions, initiated by sunlight irradiation, between organochlorine pesticides and olefinic compounds of plant cuticles have been postulated. Concerning the formation of bound residues, which so far have not been detectable by common analytical techniques, photoaddition reactions are of main interest. In order to study the photochemical behavior of chlorinated fungicides, anilazine was irradiated in cyclohexene and methyl oleate as model compounds for olefinic plant cuticle constituents. Anilazine extensively reacted with the cis-double bond of both model compounds via radical mechanisms. In addition to a dechlorinated photoproduct several addition products were formed showing plausible reaction pathways for the formation of bound residues in plant cuticles. Photoproducts were isolated by preparative HPLC and analyzed by HPLC, MS, 1H-, and 13C-NMR.


Microbial release and degradation of nonextractable anilazine residues

J Liebich, P Burauel, F Führ
PMID: 10552742   DOI: 10.1021/jf981274x

Abstract

Humic substance fractions obtained from a degraded loess soil taken from a long-term lysimeter experiment with the fungicide anilazine were incubated in aerated liquid cultures together with native soil microorganisms. Biomineralization, remobilization of [U-phenyl-(14)C]anilazine, respectively, its metabolites, and changes of the humic matrix were observed under variable nutrient conditions. Stimulated microbial activity favored the degradation of nonextractable (14)C-anilazine residues. However, nitrogen deficiency enhanced structural changes in the humic substances, which seemed to be used then as a nitrogen source. Along with the microbial degradation of the humic substances, parts of the bound anilazine residues became remobilized. Furthermore with the use of AMD-TLC, dihydroxy anilazine was detected within the nonextractable residues. The portion of rather weak bondings between the soil organic acids and the anilazine residues turned out to be considerably lower in the humic acids fractions than in the fulvic acids fraction.


Allergic contact dermatitis from a lawn care fungicide containing dyrene

C G Mathias
PMID: 9066850   DOI:

Abstract

Lawn care chemicals are frequently blamed when skin rashes occur in lawn care workers, although proof of a cause-and-effect relationship is often lacking. A lawn care worker developed severe dermatitis of the hands, arms, face, and neck shortly after his company started using a new fungicide. Patch-testing proved that the dermatitis was caused by a contact allergy to Dyrene, the active fungicidal chemical.


Consideration of individual susceptibility in adverse pesticide effects

J Lewalter, G Leng
PMID: 10414790   DOI: 10.1016/s0378-4274(99)00040-5

Abstract

The modern environmental awareness leads to the realisation that the human metabolism is stressed by a huge number of chemical substances. Generally, these background exposures, consisting predominantly from natural and partly from industrial as well as life style sources, are tolerated without any adverse effects. Pesticides are chemicals intentionally introduced to the environment and have become necessities in modern agriculture as well as in indoor pest control. Their residues, therefore, is attracting more and more concern. For the majority of pesticides neither occupational nor environmental medical risk evaluations are so far available. Therefore, at the moment the occupational as well as the environmental supported preventive concept may only be achieved, if binding instructions upon experience and guide values are developed for the assessment of the individual risk of handling pesticides. In the occupational and environmental pesticide prophylaxis the ubiquitous background exposure levels in consideration with individual susceptibility factors should be recommended as provisional biological tolerance guide values. The suitability of this guide values concept for pesticides is demonstrated by determining the background exposure and the biomarkers of susceptibility of 250 unexposed persons as well as of more than 1200 occupationally exposed persons. As a result, a significant dependence of their health fidelity from the background exposure profile impressed on the individual polymorphism of the key enzymes was observed. Especially, the cumulative adducts of electrophilic substances and their metabolites with macromolecules like HSA and Hb turned out to be sensitive markers for the capacity of the individual metabolic rate. For alkylating and arylating pesticides the observed interindividual susceptibility to their adverse effects depends on the variability of the individual 'toxifying' and 'detoxifying' metabolic rates. Until scientific evaluation of official biological tolerance values for pesticides is carried out, it is advisable for risk prophylaxis to orientate the assessment of any individual tolerable stress and strain from pesticides to the synergism between background exposure, life style factors and biomarkers of specific susceptibility. They may be examined by a monitoring of conjugates and polymorphism marked by the individual metabolic rate. The monitoring and surveillance of pesticide exposures is mainly introduced by the recommendation of tolerable biological values from the reference value concept. This concept is an essential contribution to an objective risk discussion with regard to individual stress and strain profiles in environmental exposure scenarios.


Triazines

R Loosli
PMID: 8052987   DOI: 10.1016/0300-483x(94)90241-0

Abstract




Comparison of gas and liquid chromatography for determination of anilazine in potatoes and tomatoes

J F Lawrence, L G Panopio
PMID: 7451394   DOI:

Abstract

Anilazine (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine), a triazine fungicide, is extracted from potatoes or tomatoes with acetonitrile. An aliquot of the filtered extract is partitioned between methylene chloride and water. The organic phase is concentrated and passed through a 3% deactivated Florisil column for cleanup. The eluted anilazine is then concentrated and determined by liquid chromatography (LC) on LiChrosorb RP-8 column with a mobile phase of acetonitrile--water (55 + 45) and detection at 275 nm, the absorption maximum of anilazine. Twenty-five nanograms produces a 5 cm peak under the conditions used. Detection limit is about 0.02 ppm in both vegetables. A comparison is made with gas chromatography, using either an electron capture (EC) or nitrogen--phosphorus alkali-flame ionization (NP) detector. Separations are carried out on a 4% SE-30 + 6% SP-2401 column at 195 degrees C at 40 mL/min. Detection limits for all systems studied are about 0.02--0.05 ppm in the samples studied. Recoveries over a concentration range of 0.2--10.0 ppm are greater than 80% with the extraction procedure employed and LC determination.


Effect of anilazine on growth, respiration and enzyme activity of Escherichia coli

F C Garg, P Tauro, M M Mishra, R K Grover
PMID: 7034397   DOI: 10.1016/s0323-6056(81)80097-3

Abstract

The effect of anilazine on growth, respiration and enzyme activity of E. coli has been studied. Anilazine delays the growth of E. coli by prolonging the lag period. It inhibits glucose oxidation by 60% and succinate oxidation by 100%. It also inhibits in vitro succinic dehydrogenase activity. It seems that the inhibition of E. coli by anilazine is because of inhibition of respiratory enzymes.


Dry-wet cycles increase pesticide residue release from soil

Nicolai David Jablonowski, Andreas Linden, Stephan Köppchen, Björn Thiele, Diana Hofmann, Peter Burauel
PMID: 22782855   DOI: 10.1002/etc.1851

Abstract

Soil drying and rewetting may alter the release and availability of aged pesticide residues in soils. A laboratory experiment was conducted to evaluate the influence of soil drying and wetting on the release of pesticide residues. Soil containing environmentally long-term aged (9-17 years) (14) C-labeled residues of the herbicides ethidimuron (ETD) and methabenzthiazuron (MBT) and the fungicide anilazine (ANI) showed a significantly higher release of (14) C activity in water extracts of previously dried soil compared to constantly moistened soil throughout all samples (ETD: p < 0.1, MBT and ANI: p < 0.01). The extracted (14) C activity accounted for 44% (ETD), 15% (MBT), and 20% (ANI) of total residual (14) C activity in the samples after 20 successive dry-wet cycles, in contrast to 15% (ETD), 5% (MBT), and 6% (ANI) in extracts of constantly moistened soils. In the dry-wet soils, the dissolved organic carbon (DOC) content correlated with the measured (14) C activity in the aqueous liquids and indicated a potential association of DOC with the pesticide molecules. Liquid chromatography MS/MS analyses of the water extracts of dry-wet soils revealed ETD and MBT in detectable amounts, accounting for 1.83 and 0.01%, respectively, of total applied water-extractable parent compound per soil layer. These findings demonstrate a potential remobilization of environmentally aged pesticide residue fractions from soils due to abiotic stresses such as wet-dry cycles.


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